2,4-Difluoro-3-(propan-2-yloxy)phenol
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Overview
Description
2,4-Difluoro-3-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H10F2O2 It is a phenolic compound characterized by the presence of two fluorine atoms and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol typically involves the reaction of 2,4-difluorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group. The general reaction scheme is as follows:
2,4-Difluorophenol+Isopropyl AlcoholCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorohydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4-Difluoro-3-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(propan-2-yloxy)phenol depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Lacks the isopropoxy group, making it less hydrophobic.
3-(Propan-2-yloxy)phenol: Lacks the fluorine atoms, resulting in different chemical reactivity.
2,3-Difluoro-4-(propan-2-yloxy)phenol: Similar structure but with different fluorine atom positions.
Uniqueness
2,4-Difluoro-3-(propan-2-yloxy)phenol is unique due to the specific positioning of the fluorine atoms and the isopropoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4-difluoro-3-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFGRPAIVGMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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